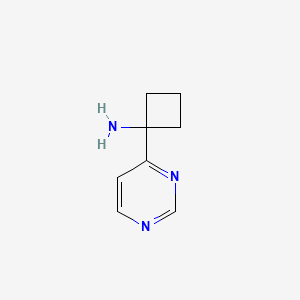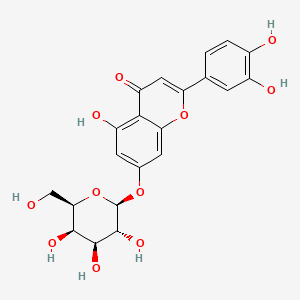![molecular formula C10H18N2O B13140596 1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a lactam ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclohexanone derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- can be compared with other similar spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but different functional groups.
4,4-Pentamethylene-2-pyrrolidinone: A degradation product of gabapentin with a spirocyclic structure.
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one: A derivative with additional methyl groups on the spirocyclic structure.
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the unique properties and potential uses of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- .
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
8-(aminomethyl)-1-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H18N2O/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10/h8H,1-7,11H2,(H,12,13) |
Clave InChI |
QCYIGDHZNNHBST-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CN)CCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)



![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)


![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)

![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)



